molecular formula C15H24 B1610269 (+)-Sativene CAS No. 3650-28-0

(+)-Sativene

Cat. No. B1610269
CAS RN: 3650-28-0
M. Wt: 204.35 g/mol
InChI Key: VOBBUADSYROGAT-VYDRJRHOSA-N
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Description

(+)-Sativene is a natural terpene that is found in various plant species, including cannabis. It is a non-psychoactive compound that has been shown to have potential therapeutic properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • (+)-Sativene has been the subject of formal total synthesis studies, focusing on key reactions like intramolecular cyclization, the Grignard reaction, and ionic hydrogenation. This research has implications for understanding and synthesizing complex organic compounds (Karimi, 2001).
  • Stereoselective total syntheses of sesquiterpenoids like (+)-Sativene and (+)-Cyclosativene have been achieved, providing insights into the absolute configuration of these natural products (Piers, Geraghty, & Soucy, 1973).

Bioactive Properties and Applications

  • Seco-sativenes, a group of sesquiterpenoids with a unique bicyclo[3.2.1]octane core, have been studied for their phytotoxic and plant growth-promoting activities. These studies contribute to understanding the bioactivities and potential agricultural applications of sesquiterpenoids like (+)-Sativene (Li et al., 2020).

Analytical Techniques and Characterization

  • The use of UPLC-Q-TOF-MS/MS Analysis in detecting and analyzing Seco-Sativene Sesquiterpenoids showcases advanced techniques in the identification and structural characterization of complex organic molecules (Wang et al., 2022).

Biogenesis and Synthetic Pathways

  • Computational studies on biosynthetic carbocation rearrangements have shed light on the pathways leading to sesquiterpenes like sativene, contributing to our understanding of natural product synthesis (Lodewyk, Gutta, & Tantillo, 2008).

Pharmaceutical and Biological Research

  • Research on new sativene sesquiterpenoids from fungal cultures has revealed compounds with potential pharmaceutical applications, such as inhibitory activities against cancer cells (Ai et al., 2015).

properties

IUPAC Name

(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBBUADSYROGAT-VYDRJRHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C(C2=C)CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@@H](C2=C)CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460872
Record name (+)-Sativene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11275742

CAS RN

22338-87-0, 3650-28-0
Record name rel-(1R,3aS,4R,7R,7aR)-Octahydro-4-methyl-8-methylene-7-(1-methylethyl)-1,4-methano-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22338-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Sativene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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